

# Introduction: Understanding the Significance of 4-Piperidinepropanol

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## Compound of Interest

Compound Name: 4-Piperidinepropanol

Cat. No.: B032782

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**4-Piperidinepropanol** (CAS: 7037-49-2) is a heterocyclic compound featuring a piperidine ring substituted with a propanol group.<sup>[1][2][3]</sup> Its structural motifs, a secondary amine and a primary alcohol, make it a valuable and versatile building block in medicinal chemistry and organic synthesis. Notably, it serves as a key intermediate in the synthesis of various pharmaceutical agents, including G-protein coupled receptor (GPR119) agonists and novel quinoline derivatives with antimicrobial activity.<sup>[1]</sup> For researchers and drug development professionals, a comprehensive understanding of its solubility is paramount. Solubility dictates formulation strategies, reaction conditions, purification methods, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs) derived from it.

This guide provides a detailed analysis of the solubility characteristics of **4-piperidinepropanol**, grounded in physicochemical principles. It offers a predictive solubility profile across a range of common laboratory solvents and presents a rigorous, field-proven protocol for its experimental determination, empowering scientists to handle this compound with precision and efficacy.

## Section 1: Physicochemical Properties and Molecular Structure Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. **4-Piperidinepropanol** is a white to light yellow crystalline solid at room temperature.<sup>[1]</sup>

Table 1: Key Physicochemical Properties of **4-Piperidinepropanol**

| Property          | Value                             | Source |
|-------------------|-----------------------------------|--------|
| CAS Number        | 7037-49-2                         | [2][3] |
| Molecular Formula | C <sub>8</sub> H <sub>17</sub> NO | [1][2] |
| Molecular Weight  | 143.23 g/mol                      | [1][2] |
| Melting Point     | 65 °C                             | [1][4] |
| Boiling Point     | 235 °C                            | [1][4] |
| Density           | 0.929 g/cm <sup>3</sup>           | [4]    |

#### Molecular Structure Causality:

The solubility of **4-piperidinepropanol** is governed by two key functional groups:

- **The Piperidine Ring:** This saturated heterocycle contains a secondary amine nitrogen. The lone pair of electrons on the nitrogen atom makes it a potent hydrogen bond acceptor. Furthermore, the amine is basic and can be protonated in acidic media, forming a charged piperidinium ion, which dramatically increases aqueous solubility.
- **The Propanol Group (-CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>OH):** The terminal hydroxyl (-OH) group is both a hydrogen bond donor and acceptor. This group contributes significantly to the molecule's polarity and its ability to interact with protic solvents.

The combination of these two polar, hydrogen-bonding groups on a relatively small C<sub>8</sub> hydrocarbon framework renders **4-piperidinepropanol** a predominantly polar molecule.

## Section 2: The Theoretical Framework of Solubility: "Like Dissolves Like"

The foundational principle governing solubility is "like dissolves like." [5][6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. [7]

The key factors are:

- **Polarity:** Polar solutes dissolve best in polar solvents, while nonpolar solutes dissolve best in nonpolar solvents.<sup>[5][7][8]</sup> Polarity can be quantified by measures such as the dielectric constant; solvents with higher dielectric constants are more polar.<sup>[7]</sup>
- **Hydrogen Bonding:** Solvents capable of hydrogen bonding (polar protic solvents) are particularly effective at dissolving solutes that also have hydrogen bond donor or acceptor sites, such as the -OH and -NH groups in **4-piperidinepropanol**.<sup>[7]</sup>
- **Intermolecular Interactions:** Solubility is the result of overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.<sup>[6]</sup>

## Section 3: Predictive Solubility Profile of 4-Piperidinepropanol

While comprehensive experimental data is not publicly aggregated, a highly reliable solubility profile can be predicted based on the molecular structure and the principles outlined above.

Table 2: Predicted Solubility of **4-Piperidinepropanol** in Common Laboratory Solvents

| Solvent         | Type          | Predicted Solubility      | Mechanistic Rationale                                                                                                      |
|-----------------|---------------|---------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Water           | Polar Protic  | Highly Soluble / Miscible | The hydroxyl and amine groups of 4-piperidinepropanol can form strong hydrogen bonds with water molecules.                 |
| Methanol        | Polar Protic  | Highly Soluble / Miscible | Excellent hydrogen bond donor and acceptor. Similar polarity to the solute.                                                |
| Ethanol         | Polar Protic  | Highly Soluble / Miscible | Strong hydrogen bonding capabilities and favorable polarity match.                                                         |
| Isopropanol     | Polar Protic  | Soluble                   | Good hydrogen bonding, though slightly less polar than methanol or ethanol.<br><a href="#">[9]</a> <a href="#">[10]</a>    |
| Acetone         | Polar Aprotic | Soluble                   | The carbonyl oxygen can act as a hydrogen bond acceptor for the hydroxyl group of 4-piperidinepropanol.                    |
| Ethyl Acetate   | Polar Aprotic | Moderately Soluble        | Less polar than acetone. <a href="#">[11]</a> <a href="#">[12]</a> The ester carbonyls are weaker hydrogen bond acceptors. |
| Dichloromethane | Polar Aprotic | Sparingly Soluble         | Can participate in dipole-dipole interactions but lacks                                                                    |

hydrogen bonding capabilities.

Aromatic hydrocarbon. Intermolecular forces (van der Waals) are too weak to overcome the strong hydrogen bonding between solute molecules.

Toluene

Nonpolar

Insoluble / Very Sparingly Soluble

Hexane

Nonpolar

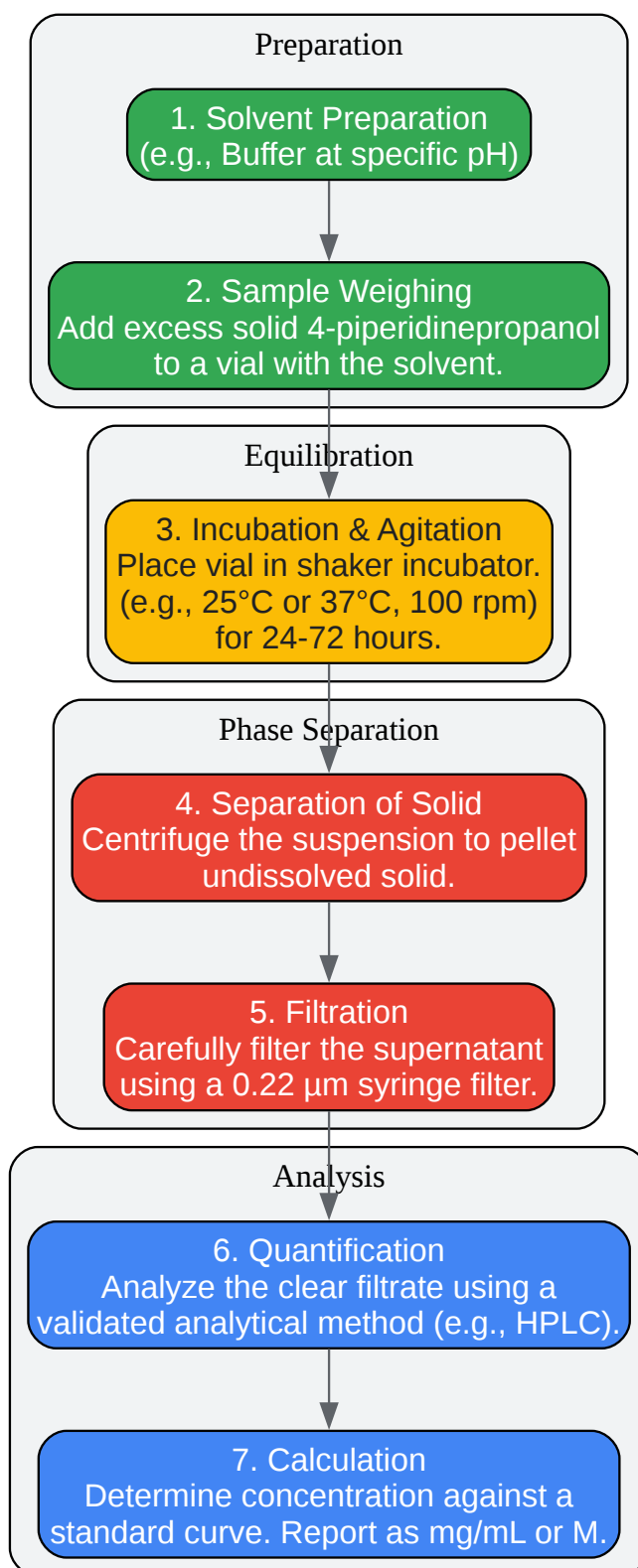
Insoluble

Aliphatic hydrocarbon with only weak London dispersion forces.[13] Highly unfavorable energy balance for dissolution.

## Section 4: Experimental Determination of Equilibrium Solubility

To obtain precise quantitative data, an experimental approach is necessary. The Shake-Flask Method is the gold-standard technique for determining the equilibrium solubility of a compound and is recommended by regulatory bodies like the OECD.[14][15] This method establishes a thermodynamic equilibrium between the dissolved solute and the excess, undissolved solid. [16][17]

### Workflow for Equilibrium Solubility Determination



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Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

## Detailed Step-by-Step Protocol

This protocol is based on the principles outlined by the OECD and common laboratory practice.  
[\[15\]](#)[\[16\]](#)[\[18\]](#)

- Preparation of Materials:
  - Prepare the chosen solvent system (e.g., purified water, PBS buffer pH 7.4, or an organic solvent).
  - Accurately weigh an amount of **4-piperidinepropanol** that is known to be in excess of its expected solubility and add it to a clear glass vial. The excess solid is crucial for ensuring that equilibrium with a saturated solution is achieved.[\[19\]](#)
- Equilibration:
  - Add a precise volume of the prepared solvent to the vial containing the solid.
  - Seal the vial securely to prevent solvent evaporation.
  - Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).
  - Causality: Continuous agitation over a prolonged period (typically 24 to 72 hours) is essential to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[\[17\]](#)[\[19\]](#) The duration may vary depending on the compound and solvent.
- Phase Separation:
  - After the incubation period, remove the vials and allow them to stand briefly to let heavier solids settle.
  - To effectively separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes).
  - Causality: This step is critical to avoid contamination of the sample with microscopic solid particles, which would lead to an overestimation of solubility.[\[16\]](#)[\[19\]](#)

- Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22  $\mu\text{m}$  PTFE) into a clean analysis vial. Pre-rinsing the filter with a small amount of the saturated solution can help prevent solute adsorption to the filter material.<sup>[19]</sup>
- Quantification and Data Analysis:
  - Analyze the concentration of **4-piperidinepropanol** in the clear filtrate using a validated and suitably sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).<sup>[16][18]</sup>
  - Prepare a calibration curve using standard solutions of **4-piperidinepropanol** of known concentrations.
  - Calculate the solubility by comparing the analytical response of the sample to the calibration curve. The result is reported in units such as mg/mL or moles/L at the specified temperature.
- Trustworthiness through Self-Validation:
  - Solid Phase Analysis: As a quality control measure, the remaining solid material from the vial should be analyzed (e.g., by DSC or XRD) to confirm that no phase changes or degradation of the compound occurred during the experiment.<sup>[19]</sup>
  - Time to Equilibrium: To validate the incubation time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility remains constant over the later time points.

## Section 5: Key Factors Influencing Solubility Measurements

- Temperature: The solubility of solids generally increases with temperature.<sup>[20]</sup> Therefore, precise temperature control during the equilibration phase is critical for reproducibility.<sup>[15]</sup>
- pH: As a basic compound, the solubility of **4-piperidinepropanol** is highly pH-dependent in aqueous media. In acidic solutions ( $\text{pH} < \text{pKa}$ ), it will exist as the protonated, charged piperidinium salt, which is significantly more soluble in water than the free base.



- Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a well-characterized, pure solid is essential for obtaining accurate data.

## Conclusion

**4-Piperidinepropanol** is a polar molecule with a high affinity for polar protic solvents like water, methanol, and ethanol, owing to its capacity for strong hydrogen bonding. Its solubility is predicted to decrease significantly in less polar and nonpolar solvents. For drug development and research professionals, this profile indicates that formulation in aqueous or alcohol-based systems is highly feasible, while reactions in nonpolar organic solvents may require co-solvents or result in heterogeneous mixtures. When precise solubility values are required, the shake-flask method provides a robust and reliable framework. By carefully controlling experimental parameters and understanding the underlying physicochemical principles, researchers can accurately characterize the solubility of **4-piperidinepropanol**, enabling its effective use in synthesis and formulation.

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